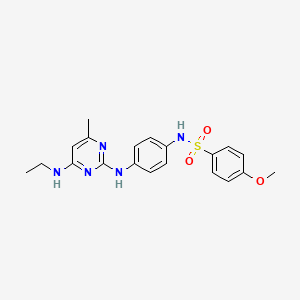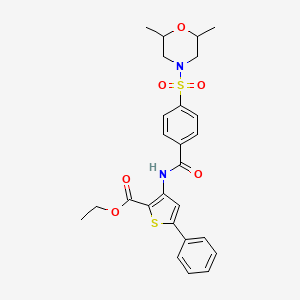
Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an ester, amide, sulfonyl, and morpholino group. The morpholino group consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The sulfonyl group is a sulfur atom bonded to two oxygen atoms . The amide group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) adjacent to a nitrogen atom . The ester group is a carbonyl adjacent to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the morpholino group could potentially be introduced through a reaction with a 2,6-dimethylmorpholine . The sulfonyl group might be introduced through a reaction with a suitable sulfonyl chloride . The amide and ester groups could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The morpholino ring would add a degree of three-dimensionality to the molecule, and the various oxygen, nitrogen, and sulfur atoms would likely result in a highly polar molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The amide group could participate in condensation reactions or could be hydrolyzed to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Given its complexity and the presence of several polar functional groups, it’s likely to have a relatively high boiling point and to be soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization for Antimicrobial Agents
Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate and its derivatives have been synthesized for potential applications as antimicrobial agents. Compounds synthesized from this chemical have been tested for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, showing promising results in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Catalyst in Organic Synthesis
It has been utilized as a reactant in the synthesis of complex organic compounds, including polyhydroquinoline derivatives, showcasing its versatility in facilitating clean and efficient chemical reactions. The use of this compound in one-pot synthesis demonstrates its potential in simplifying the production of organic molecules, which can be beneficial in pharmaceutical and chemical manufacturing processes (Khaligh, 2014).
Application in Gewald Synthesis
This compound plays a crucial role in the Gewald synthesis of 2-aminothiophenes, where it contributes to the production of thiophene derivatives with various aryl groups. This application is particularly important in the field of materials science and pharmaceuticals, where thiophene derivatives hold significant potential for the development of new drugs and advanced materials (Tormyshev et al., 2006).
In the Field of Dyeing Polyester Fibres
Research has also explored the use of thiophene moieties derived from this compound for dyeing polyester fibers. These studies have led to the development of new monoazo disperse dyes that offer a range of vibrant colors with excellent fastness properties, contributing to advancements in textile manufacturing and design (Iyun et al., 2015).
Antioxidant and Anti-Inflammatory Activities
Moreover, derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies are crucial in the search for new therapeutic agents that can effectively combat oxidative stress and inflammation, which are underlying mechanisms in many chronic diseases (Madhavi & Sree Ramya, 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential pharmaceutical, future research could involve testing its efficacy and safety in preclinical and clinical trials . If it’s a chemical reagent, future research could involve exploring new reactions that it can catalyze .
Properties
IUPAC Name |
ethyl 3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S2/c1-4-33-26(30)24-22(14-23(35-24)19-8-6-5-7-9-19)27-25(29)20-10-12-21(13-11-20)36(31,32)28-15-17(2)34-18(3)16-28/h5-14,17-18H,4,15-16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIFWNDLKDAYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
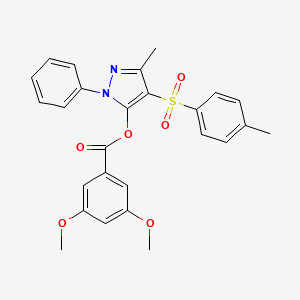
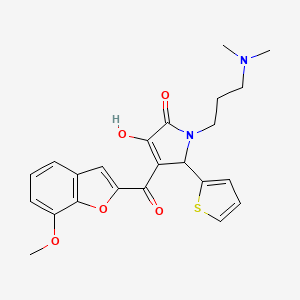

![N-(2,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2999060.png)
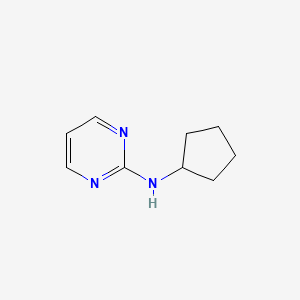
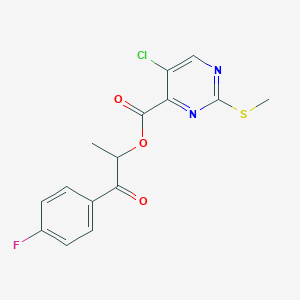
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2999065.png)
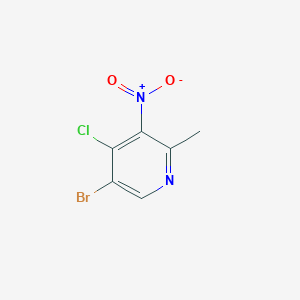
![7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999069.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2999073.png)

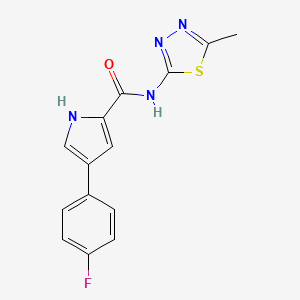
![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2999076.png)
